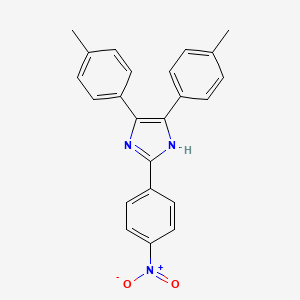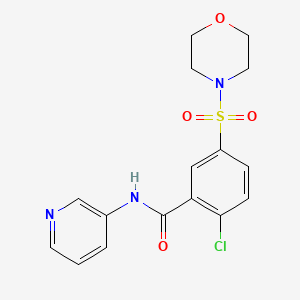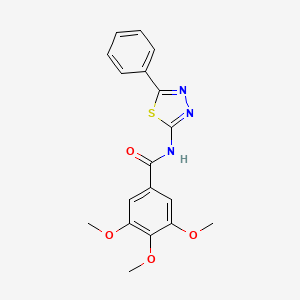![molecular formula C22H26Cl2N2O6S3 B3454010 1,1'-{sulfonylbis[(6-chloro-3,1-phenylene)sulfonyl]}dipiperidine](/img/structure/B3454010.png)
1,1'-{sulfonylbis[(6-chloro-3,1-phenylene)sulfonyl]}dipiperidine
説明
'1,1'-{sulfonylbis[(6-chloro-3,1-phenylene)sulfonyl]}dipiperidine', also known as CPDD, is a compound that has gained attention in the scientific community due to its potential applications in various fields. CPDD is a piperidine derivative that has two sulfonyl groups and a chlorophenyl group attached to it. This compound has shown promising results in scientific research, particularly in the field of biochemistry and physiology.
作用機序
The mechanism of action of 1,1'-{sulfonylbis[(6-chloro-3,1-phenylene)sulfonyl]}dipiperidine involves its ability to block the activity of ion channels. This compound has been shown to block the activity of ion channels by binding to specific sites on the channel protein. This binding prevents the movement of ions through the channel, which ultimately leads to a decrease in channel activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to decrease pain perception and improve learning and memory. This compound has also been shown to have anti-inflammatory properties and has been used to treat inflammation in animal models.
実験室実験の利点と制限
One of the primary advantages of using 1,1'-{sulfonylbis[(6-chloro-3,1-phenylene)sulfonyl]}dipiperidine in lab experiments is its ability to block the activity of ion channels. This makes it a useful tool for studying the function of ion channels in various biological processes. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic to some cell types, and caution should be taken when using this compound in lab experiments.
将来の方向性
There are several future directions for research on 1,1'-{sulfonylbis[(6-chloro-3,1-phenylene)sulfonyl]}dipiperidine. One potential direction is to study its effects on other ion channels and their associated biological processes. Another direction is to investigate the potential therapeutic applications of this compound, particularly in the treatment of pain and inflammation. Additionally, the development of more specific and less toxic compounds that target ion channels could be an area of future research.
Conclusion
In conclusion, this compound is a compound that has gained attention in the scientific community due to its potential applications in various fields. Its ability to block the activity of ion channels makes it a useful tool for studying the function of these channels in various biological processes. This compound has shown promising results in scientific research, particularly in the field of biochemistry and physiology. However, caution should be taken when using this compound in lab experiments due to its potential toxicity. Future research on this compound could lead to the development of new therapeutic applications and the discovery of new ion channel targets.
科学的研究の応用
1,1'-{sulfonylbis[(6-chloro-3,1-phenylene)sulfonyl]}dipiperidine has been used in various scientific research studies, particularly in the field of biochemistry and physiology. One of the primary applications of this compound is its use as a tool to study the function of ion channels. This compound has been shown to block the activity of certain ion channels, such as the TRPV1 channel, which is involved in pain perception. This compound has also been used to study the function of other ion channels, such as the NMDA receptor, which is involved in learning and memory.
特性
IUPAC Name |
1-[2-chloro-5-(4-chloro-3-piperidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26Cl2N2O6S3/c23-19-9-7-17(15-21(19)34(29,30)25-11-3-1-4-12-25)33(27,28)18-8-10-20(24)22(16-18)35(31,32)26-13-5-2-6-14-26/h7-10,15-16H,1-6,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTDNOVAWGRSML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCCCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N2O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]phenol](/img/structure/B3453943.png)

![4-[(2,3-di-2-pyridinyl-6-quinoxalinyl)oxy]aniline](/img/structure/B3453956.png)
![3-methyl-6-phenoxy-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B3453961.png)
![2-bromo-5-{[(2-methoxyphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3453964.png)
![4-({[3-(anilinocarbonyl)-4-bromophenyl]sulfonyl}amino)benzoic acid](/img/structure/B3453965.png)
![3-[(4-methylbenzoyl)amino]phenyl 3-(4-morpholinylsulfonyl)benzoate](/img/structure/B3453975.png)
![2-chloro-N-(4-chlorophenyl)-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B3453989.png)
![4-nitrophenyl 3-[(diethylamino)sulfonyl]-4-methylbenzoate](/img/structure/B3453995.png)
![4,4'-oxybis[N-(2-methylphenyl)benzenesulfonamide]](/img/structure/B3454006.png)

